molecular formula C19H24N2O B2839941 4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide CAS No. 129488-51-3

4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide

Cat. No.: B2839941
CAS No.: 129488-51-3
M. Wt: 296.414
InChI Key: HWEHNACOTZEYAD-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide is unique due to its specific structural features, such as the presence of both tert-butyl and dimethylamino groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-19(2,3)15-8-6-14(7-9-15)18(22)20-16-10-12-17(13-11-16)21(4)5/h6-13H,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEHNACOTZEYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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